molecular formula C9H6ClF5N2O B2686266 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2224368-71-0

6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide

Número de catálogo B2686266
Número CAS: 2224368-71-0
Peso molecular: 288.6
Clave InChI: KOGVWTSQCUQXGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as DFE-1, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.

Mecanismo De Acción

6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting HSP90, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide disrupts the function of several proteins that are critical for cancer cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have minimal toxicity in pre-clinical studies, with no significant adverse effects observed in normal cells or tissues. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. However, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is still in the pre-clinical stage of development, and more research is needed to determine its efficacy and safety in humans.

Direcciones Futuras

There are several future directions for the development of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a cancer treatment. One potential direction is to investigate its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative disorders or infectious diseases. Additionally, further research is needed to optimize the synthesis method of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide and to determine its efficacy and safety in clinical trials.
Conclusion
In conclusion, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. Its specificity for HSP90 and minimal toxicity make it a promising candidate for further development as a cancer treatment. However, more research is needed to determine its efficacy and safety in humans and to explore its potential use in other diseases.

Métodos De Síntesis

The synthesis of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-chloro-3-pyridinecarboxylic acid, which is converted to 6-chloro-3-pyridinecarboxylic acid chloride. This intermediate is then reacted with 2,2-difluoroethylamine and trifluoromethylamine to form 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide.

Aplicaciones Científicas De Investigación

6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in pre-clinical models for its potential use in the treatment of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also demonstrated synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5N2O/c10-6-1-5(9(13,14)15)4(2-16-6)8(18)17-3-7(11)12/h1-2,7H,3H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGVWTSQCUQXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)NCC(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.